1-benzyl-5-[(E)-2-nitroethenyl]indole
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Overview
Description
1-BENZYL-5-[(E)-2-NITRO-1-ETHENYL]-1H-INDOLE is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a benzyl group, a nitro group, and an ethenyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-BENZYL-5-[(E)-2-NITRO-1-ETHENYL]-1H-INDOLE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions to form the indole core . The nitro and ethenyl groups can be introduced through subsequent nitration and Heck coupling reactions, respectively. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-BENZYL-5-[(E)-2-NITRO-1-ETHENYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or sulfonyl chlorides.
Coupling Reactions: The ethenyl group can participate in Heck or Suzuki coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, halogens, and reducing agents like hydrogen gas. Major products formed from these reactions include amino derivatives, halogenated indoles, and coupled products with various functional groups .
Scientific Research Applications
1-BENZYL-5-[(E)-2-NITRO-1-ETHENYL]-1H-INDOLE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential biological activities.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: This compound and its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-[(E)-2-NITRO-1-ETHENYL]-1H-INDOLE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole core can bind to specific receptors or enzymes, modulating their activity and affecting cellular pathways. These interactions contribute to the compound’s biological activities, such as anticancer and antimicrobial effects .
Comparison with Similar Compounds
1-BENZYL-5-[(E)-2-NITRO-1-ETHENYL]-1H-INDOLE can be compared with other indole derivatives like:
1-BENZYL-5-NITRO-1H-BENZIMIDAZOLE: Similar in structure but with a benzimidazole core instead of an indole core.
1-BENZYL-3-NITRO-1H-INDOLE: Similar but with the nitro group at the C-3 position instead of the ethenyl group.
5-NITRO-1H-INDOLE: Lacks the benzyl and ethenyl groups, making it less complex.
The uniqueness of 1-BENZYL-5-[(E)-2-NITRO-1-ETHENYL]-1H-INDOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-benzyl-5-[(E)-2-nitroethenyl]indole |
InChI |
InChI=1S/C17H14N2O2/c20-19(21)11-8-14-6-7-17-16(12-14)9-10-18(17)13-15-4-2-1-3-5-15/h1-12H,13H2/b11-8+ |
InChI Key |
PWAJOQMAZBVOOC-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=C[N+](=O)[O-] |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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